molecular formula C6H5Cl2NS B12832218 2-Amino-3,4-dichlorobenzenethiol CAS No. 126764-57-6

2-Amino-3,4-dichlorobenzenethiol

Cat. No.: B12832218
CAS No.: 126764-57-6
M. Wt: 194.08 g/mol
InChI Key: PCGUJBBYMWKMNP-UHFFFAOYSA-N
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Description

2-Amino-3,4-dichlorobenzenethiol is an organic compound with the molecular formula C6H5Cl2NS It is a halogenated aromatic thiol, which means it contains both chlorine atoms and a thiol group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4-dichlorobenzenethiol typically involves the reaction of 2-iodo-3,4-dichloroaniline with thiourea under specific conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dichlorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3,4-dichlorobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dichlorobenzenethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. This allows the compound to inhibit enzymes by binding to their active sites or to modify proteins through thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,4-dichlorobenzenethiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and potential for diverse applications. The specific positioning of the chlorine atoms also influences its chemical behavior and interactions with other molecules .

Properties

CAS No.

126764-57-6

Molecular Formula

C6H5Cl2NS

Molecular Weight

194.08 g/mol

IUPAC Name

2-amino-3,4-dichlorobenzenethiol

InChI

InChI=1S/C6H5Cl2NS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2

InChI Key

PCGUJBBYMWKMNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S)N)Cl)Cl

Origin of Product

United States

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